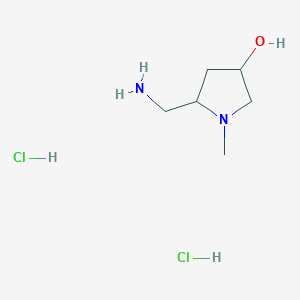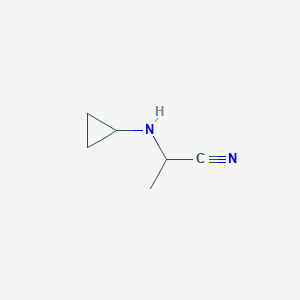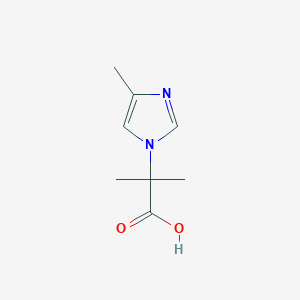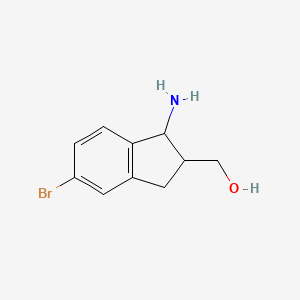
1-(3,5-Dibromophenyl)-3-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromophenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a 3,5-dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dibromophenyl)-3-methylcyclopentan-1-ol typically involves the following steps:
Bromination: The starting material, phenylcyclopentanol, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Cyclization: The brominated intermediate is then subjected to cyclization under acidic conditions to form the cyclopentane ring with the hydroxyl group at the 1-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,5-Dibromophenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed:
Oxidation: 1-(3,5-Dibromophenyl)-3-methylcyclopentanone.
Reduction: 1-(3,5-Dibromophenyl)-3-methylcyclopentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dibromophenyl)-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,5-Dibromophenyl)-3-methylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the inhibition of key enzymes involved in cell survival pathways.
Comparison with Similar Compounds
1-(3,5-Dibromophenyl)-3-methylcyclopentan-1-ol can be compared with other similar compounds such as:
1-(3,5-Dibromophenyl)-3-methylcyclopentane:
1-(3,5-Dibromophenyl)-3-methylcyclopentanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C12H14Br2O |
|---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C12H14Br2O/c1-8-2-3-12(15,7-8)9-4-10(13)6-11(14)5-9/h4-6,8,15H,2-3,7H2,1H3 |
InChI Key |
SASAETDFIRJKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[2-(piperidin-2-YL)propyl]amine](/img/structure/B13219520.png)




![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13219549.png)


![N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219565.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)



![[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)
